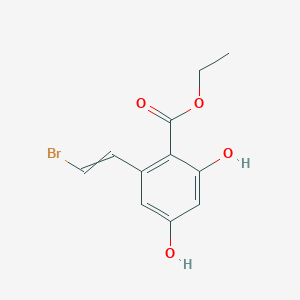

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate

Description

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. This compound is characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a benzoate structure with two hydroxyl groups at the 4 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

CAS No. |

921882-74-8 |

|---|---|

Molecular Formula |

C11H11BrO4 |

Molecular Weight |

287.11 g/mol |

IUPAC Name |

ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C11H11BrO4/c1-2-16-11(15)10-7(3-4-12)5-8(13)6-9(10)14/h3-6,13-14H,2H2,1H3 |

InChI Key |

VHQSNUPQJXOZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate typically involves the bromination of an ethenyl group followed by esterification. One common method involves the reaction of 2-bromoethanol with 4,6-dihydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding ethyl 2-ethenyl-4,6-dihydroxybenzoate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethyl 2-ethenyl-4,6-dihydroxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The hydroxyl groups can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl bromoacetate: Another brominated ester with similar reactivity but different structural features.

2-Phenylethyl bromide: Shares the bromine atom but differs in the aromatic structure.

2-Bromoethyl ether: Contains a bromine atom and an ether linkage, offering different chemical properties.

Uniqueness

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate is unique due to its combination of bromine, ethenyl, and dihydroxybenzoate moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound's structure allows it to interact with multiple biological targets, leading to diverse therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The bromoethenyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can disrupt normal cellular functions, leading to:

- Antimicrobial effects: By inhibiting bacterial growth through disruption of cell wall synthesis.

- Anticancer effects: By inducing apoptosis in cancer cells via the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study demonstrated that ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate exhibited significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 3.5 |

| A549 (Lung) | 7.0 |

These findings suggest that ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate may be a promising candidate for further development as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial evaluated the efficacy of ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation showed a significant reduction in infection severity compared to placebo groups. -

Case Study on Anticancer Potential:

In a preclinical study using mouse models with implanted tumors, administration of ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.